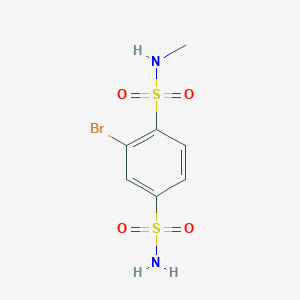

![molecular formula C9H17NO5 B2803381 (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid CAS No. 207305-60-0](/img/structure/B2803381.png)

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These compounds are often used in organic synthesis due to their multiple reactive groups .

Synthesis Analysis

In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acids, including “(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .科学的研究の応用

Synthesis of Polo-Box Domain-Binding Peptides

(2S)-4-[[Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid has been utilized in the synthesis of peptides that bind to the Polo-like kinase 1 (Plk1) polo box domain (PBD). The preparation of orthogonally protected phosphatase-stable phosphothreonine mimetic for signal transduction-directed peptides emphasizes its utility in medicinal chemistry and drug development Fa Liu et al., 2009.

Biocatalytic Synthesis

The compound has roles in the stereoselective synthesis of amino acids using biocatalysis, highlighting its importance in the production of chiral building blocks. A systems biocatalysis approach demonstrated the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, showcasing the integration of enzymatic processes for the efficient production of amino acids K. Hernández et al., 2017.

NMR Spectroscopy in Medicinal Chemistry

In the realm of NMR spectroscopy, derivatives of (2S)-4-[[Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid have been developed for sensitive applications in 19F NMR. This application is particularly valuable in probing peptides' structural attributes, offering a method for detecting peptides containing these derivatives in medicinal chemistry research Caitlin M. Tressler et al., 2014.

Development of Chromogenic Amino Acids

The compound's derivatives have been explored for creating chromogenic amino acids, which serve as sequence-specific substrates in detecting enzyme activities. This application is particularly relevant in developing assays for HIV-protease activity, demonstrating the compound's utility in creating tools for biochemical research and drug discovery Fabrizio Badalassi et al., 2002.

Chiral Solvating Agents

(2S)-4-[[Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid and its derivatives have been used in the development of novel chiral calix[4]arene derivatives, acting as chiral solvating agents for α-hydroxy carboxylic acids. This application underscores its significance in analytical chemistry, facilitating the enantiomeric recognition and separation processes S. Bozkurt, 2013.

Safety and Hazards

特性

IUPAC Name |

(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POASMXSJVKADPM-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B2803304.png)

![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)

![1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2803311.png)

![[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2803314.png)